molecular formula C15H26O B1206393 beta-Caryophyllene alcohol CAS No. 472-97-9

beta-Caryophyllene alcohol

Cat. No.: B1206393
CAS No.: 472-97-9
M. Wt: 222.37 g/mol
InChI Key: FUQAYSQLAOJBBC-PAPYEOQZSA-N
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Description

Beta-Caryophyllene Alcohol: is a natural bicyclic sesquiterpene alcohol found in various essential oils, including those of clove, rosemary, and hops. It is known for its distinctive woody and spicy aroma. This compound is a significant component of many essential oils and has been studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and antimicrobial activities .

Scientific Research Applications

Beta-Caryophyllene Alcohol has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: : Beta-Caryophyllene Alcohol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of beta-caryophyllene. This process typically involves the addition of borane (BH3) to the double bond of beta-caryophyllene, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) .

Industrial Production Methods: : Industrial production of this compound often involves the extraction of beta-caryophyllene from natural sources, followed by chemical modification. The sesquiterpene fraction of Chinese pinus massoniana oleoresin can be used as a starting material. The process involves distillation at 110-120°C under reduced pressure (6 mmHg) to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: : Beta-Caryophyllene Alcohol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form caryophyllene oxide.

    Reduction: It can be reduced to form caryophyllane derivatives.

    Substitution: It can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a base.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Various halogenating agents and nucleophiles.

Major Products

Mechanism of Action

Beta-Caryophyllene Alcohol exerts its effects through several mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Beta-Caryophyllene Alcohol is unique due to its selective activation of the CB2 receptor, which distinguishes it from other cannabinoids that typically activate both CB1 and CB2 receptors. This selectivity contributes to its non-psychogenic properties and makes it a promising candidate for therapeutic applications without the psychoactive effects associated with other cannabinoids .

Properties

CAS No.

472-97-9

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

(1R,2S,5R,8S)-4,4,8-trimethyltricyclo[6.3.1.02,5]dodecan-1-ol

InChI

InChI=1S/C15H26O/c1-13(2)9-12-11(13)5-8-14(3)6-4-7-15(12,16)10-14/h11-12,16H,4-10H2,1-3H3/t11-,12+,14+,15-/m1/s1

InChI Key

FUQAYSQLAOJBBC-PAPYEOQZSA-N

Isomeric SMILES

C[C@@]12CCC[C@@](C1)([C@H]3CC([C@@H]3CC2)(C)C)O

SMILES

CC1(CC2C1CCC3(CCCC2(C3)O)C)C

Canonical SMILES

CC1(CC2C1CCC3(CCCC2(C3)O)C)C

density

0.983-0.989 (20°)

melting_point

94 - 96 °C

472-97-9

physical_description

White crystalline solid;  Warm moss-like, spicy aroma

Pictograms

Flammable

solubility

Practically insoluble or insoluble in water
Soluble (in ethanol)

Synonyms

4,4,8-trimethyltricyclo(6.3.1.02,5)dodecan-1-ol
beta-caryophyllene alcohol
caryolan-1-ol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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